molecular formula C17H20ClN3O3S B11570504 N-(3-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(3-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B11570504
M. Wt: 381.9 g/mol
InChI Key: TVFWRVWJKWKUGK-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methylphenyl group, a dimethylsulfamoyl group, and a phenylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chloro-Methylphenyl Intermediate: Starting with 3-chloro-2-methylphenol, a series of reactions such as halogenation and methylation can be used to form the desired intermediate.

    Introduction of the Dimethylsulfamoyl Group: This step may involve the reaction of the intermediate with dimethylsulfamoyl chloride under basic conditions.

    Coupling with Phenylamino Group: The final step could involve coupling the intermediate with a phenylamine derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially break down the sulfonamide group.

    Substitution: The chloro group may be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups in place of the chloro group.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide may have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Use as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-2-[(methylsulfamoyl)(phenyl)amino]acetamide: Similar structure with a methylsulfamoyl group instead of dimethylsulfamoyl.

    N-(3-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(methyl)amino]acetamide: Similar structure with a methyl group instead of phenyl on the amino group.

Uniqueness

The uniqueness of N-(3-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C17H20ClN3O3S/c1-13-15(18)10-7-11-16(13)19-17(22)12-21(25(23,24)20(2)3)14-8-5-4-6-9-14/h4-11H,12H2,1-3H3,(H,19,22)

InChI Key

TVFWRVWJKWKUGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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